molecular formula C15H22N2O2 B1524287 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole CAS No. 1049677-43-1

1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

Cat. No.: B1524287
CAS No.: 1049677-43-1
M. Wt: 262.35 g/mol
InChI Key: WKIMZHRFTRPBGZ-UHFFFAOYSA-N
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Description

1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Chemistry: 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the construction of complex heterocyclic systems .

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a model compound for investigating the biological activities of related molecules .

Medicine: Its derivatives have been explored for their anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes and pigments .

Safety and Hazards

The compound is labeled with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate typically involves the reaction of 6-aminoindoline with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group or the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Comparison: 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole is unique due to its indoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and biological activity profiles, making it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIMZHRFTRPBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679392
Record name tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-43-1
Record name tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate (500 mg, 1.9 mmol) in MeOH (25 mL), under nitrogen, Pd/C (wet w/MeOH) was added and the atmosphere changed to hydrogen. The reaction mixture was stirred at RT for 3 h. The reaction mixture was filtered through a pad of celite and evaporated to give the title compound as a thick liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole
Reactant of Route 2
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole
Reactant of Route 3
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole
Reactant of Route 4
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole
Reactant of Route 5
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole
Reactant of Route 6
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

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